3-Bromo-1-methyl-quinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-methyl-2H-quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-12-7-9(11)6-8-4-2-3-5-10(8)12/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGKEZKZXVTCMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC=CC=C21)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo 1 Methyl Quinoline and Its Analogues
Precursor Synthesis Strategies and Derivatization
The construction of 3-Bromo-1-methyl-quinoline often begins with the synthesis and modification of key precursors. These strategies involve the initial formation of a halogenated quinoline (B57606) core, followed by N-alkylation to introduce the methyl group at the nitrogen atom.
Synthesis of Halogenated Quinoline Intermediates
The preparation of 3-bromoquinoline (B21735), a primary precursor, can be achieved through various synthetic routes. One notable method involves the reaction of 1,1,3,3-tetramethoxypropane (B13500) with bromine to form an intermediate, which is then treated with a substituted aniline (B41778) compound to yield the 3-bromoquinoline derivative. This approach is advantageous due to its operational simplicity, the use of readily available starting materials, and high yields. nih.gov
Another significant strategy for accessing 3-haloquinolines is the Friedländer annulation. This reaction involves the condensation of an ortho-aminobenzaldehyde or ortho-aminoketone with a compound containing a reactive α-methylene group. Specifically, the use of α-haloketones in a Friedländer reaction promoted by organosilanes provides a direct route to 3-haloquinolines. The choice of the organosilane promoter can be crucial for the reaction's success, particularly when using α-bromo or α-chloro ketones. researchgate.net
The following table summarizes the yields of 3-haloquinolines obtained from the reaction of 2-aminobenzophenone (B122507) with various α-haloketones using different promoters.
Table 1: Synthesis of 3-Haloquinolines via Friedländer Reaction
| α-Haloketone | Promoter | Product | Yield (%) |
|---|---|---|---|
| 2-Chloro-1-phenylethanone | TMSCl | 3-Chloro-2,4-diphenylquinoline | 85 |
| 2-Bromo-1-phenylethanone | TMSBr | 3-Bromo-2,4-diphenylquinoline | 82 |
| 2-Iodo-1-phenylethanone | TMSI | 2,4-Diphenylquinoline | 75 (deiodinated) |
N-Alkylation Approaches for N-Methylation of Quinoline Nuclei
Once the 3-bromoquinoline scaffold is in place, the subsequent step is the N-methylation of the quinoline nitrogen. This transformation converts the tertiary amine of the quinoline ring into a quaternary quinolinium salt. A common and effective method for this alkylation is the reaction of the parent quinoline with an alkylating agent such as methyl iodide.
The reaction is typically carried out in a suitable solvent. The use of ester-based reactive solvents has been shown to be effective, leading to high yields of the N-methylquinolinium iodide product. For instance, reacting quinoline with methyl iodide in a solvent like ethyl acetate (B1210297) or methyl benzoate (B1203000) can produce the desired product in yields exceeding 70%. chemsrc.com This quaternization is a crucial step as it activates the quinoline ring and sets the stage for subsequent reactions. The resulting 1-methylquinolinium (B1204318) salt is the direct precursor to the final target compound.
Regioselective Bromination Techniques for Quinoline Systems
The introduction of a bromine atom specifically at the C3 position of the quinoline ring is a key challenge that can be addressed through either direct or indirect methods. The regioselectivity of the bromination is highly dependent on the reaction conditions and the nature of the quinoline substrate.
Direct Bromination Methods
Direct electrophilic bromination of the quinoline ring system can be complex due to the competing reactivity of the benzene (B151609) and pyridine (B92270) rings. The pyridine ring is generally deactivated towards electrophilic attack, especially when protonated or quaternized. Therefore, direct bromination of quinoline itself often leads to substitution on the benzene ring.
However, the electronic properties of the N-methylated quinolinium salt significantly influence the regioselectivity of electrophilic substitution. The positive charge on the nitrogen atom strongly deactivates the pyridine ring towards electrophilic attack. Consequently, electrophilic bromination of a 1-methylquinolinium salt is expected to occur on the carbocyclic ring, typically at positions 5 and 8. Achieving direct C3-bromination on a pre-formed 1-methylquinolinium salt via electrophilic substitution is generally not a feasible strategy. Therefore, the synthesis of this compound typically involves bromination prior to N-methylation.
Indirect Strategies for C3-Bromination
Given the challenges of direct C3-bromination, indirect methods are often employed. One of the most reliable indirect strategies is to introduce a different functional group at the C3 position that can later be converted to a bromine atom. The Sandmeyer reaction is a classic and powerful method for achieving this transformation. wikipedia.org
This process involves the diazotization of a 3-aminoquinoline (B160951) precursor to form a diazonium salt, which is then displaced by a bromide ion, typically using a copper(I) bromide catalyst. nih.gov This multi-step sequence allows for the regioselective introduction of the bromine atom at the C3 position, overcoming the inherent reactivity patterns of the quinoline ring.
The general steps for this indirect bromination are as follows:
Synthesis of 3-aminoquinoline: This can be prepared through various methods, such as the reduction of 3-nitroquinoline.
Diazotization: The 3-aminoquinoline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures to form the corresponding diazonium salt.
Sandmeyer Reaction: The diazonium salt is then treated with a solution of copper(I) bromide, which facilitates the replacement of the diazonium group with a bromine atom. wikipedia.orgnih.gov
This indirect approach provides a robust and regioselective route to 3-bromoquinoline, which can then be N-methylated as described in section 2.1.2.
Cycloaddition and Annulation Reactions Leading to 3-Bromoquinoline Scaffolds
An alternative and powerful approach to constructing the 3-bromoquinoline core is through cycloaddition and annulation reactions. These methods build the quinoline ring system with the bromine atom already incorporated at the desired position, offering high regioselectivity.
A notable example is the formal [4+2] cycloaddition between an N-aryliminium ion and a 1-bromoalkyne. In this method, arylmethyl azides are treated with a strong acid, such as trifluoromethanesulfonic acid (TfOH), to generate a reactive N-aryliminium ion in situ. This intermediate then undergoes a stepwise cycloaddition with a 1-bromoalkyne. The resulting dihydroquinoline intermediate is subsequently oxidized to afford the aromatic 3-bromoquinoline derivative. nih.gov
The scope of this reaction is broad, allowing for the use of various substituted arylmethyl azides and 1-bromoalkynes, thus providing access to a wide range of 3-bromoquinoline analogues. The yields for this transformation are generally moderate to good, as illustrated in the table below.
Table 2: Synthesis of 3-Bromoquinoline Analogues via [4+2] Cycloaddition
| Arylmethyl Azide | 1-Bromoalkyne | Product | Yield (%) |
|---|---|---|---|
| Benzyl azide | Bromophenylacetylene | 3-Bromo-4-phenylquinoline | 68 |
| 4-Methylbenzyl azide | Bromophenylacetylene | 3-Bromo-6-methyl-4-phenylquinoline | 65 |
| 4-Chlorobenzyl azide | Bromophenylacetylene | 3-Bromo-6-chloro-4-phenylquinoline | 62 |
Annulation reactions also provide a pathway to 3-substituted quinolines. For instance, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes has been developed for the synthesis of multiply substituted quinolines. beilstein-journals.org While this specific example does not directly yield 3-bromoquinolines, modifications of the starting materials could potentially be adapted for this purpose. Another approach involves the ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils to access 3-substituted quinolines. nih.gov These modern synthetic strategies highlight the versatility of cycloaddition and annulation reactions in constructing complex heterocyclic systems with high degrees of control over substitution patterns.
Formal [4+2]-Cycloaddition Pathways
Formal [4+2]-cycloaddition reactions, also known as hetero-Diels-Alder reactions, represent a powerful strategy for the convergent synthesis of quinoline and tetrahydroquinoline derivatives. In these reactions, an imine, often generated in situ from an aniline and an aldehyde, acts as the azadiene component, which then reacts with a dienophile, typically an alkene or alkyne.
A notable example is the Povarov reaction, which involves the reaction of an aryl amine, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can be subsequently oxidized to quinolines. nih.gov This approach has been adapted for photocatalytic systems, allowing the synthesis to proceed under oxidant-free and mild conditions. acs.org Variations of this reaction can directly yield quinoline derivatives. For instance, a molecular iodine-catalyzed version of the Povarov reaction uses anilines, aldehydes, and alkynes to produce quinolines directly. nih.gov
Recent research has demonstrated the regioselective synthesis of 3-bromoquinoline derivatives through a formal [4+2]-cycloaddition between an N-aryliminium ion (generated from arylmethyl azides) and 1-bromoalkynes. acs.org This acid-promoted rearrangement provides a direct route to the 3-bromoquinoline core structure. acs.org Furthermore, iron-catalyzed cross-dehydrogenative coupling [4+2] annulation of anilines with quinazolinones has been developed as an environmentally benign method for creating complex quinoline-containing spiro compounds. nih.gov
| Reaction Type | Reactants | Key Features | Product Type | Reference |
| Povarov Reaction | Aryl amine, Aldehyde, Alkene/Alkyne | Lewis acid or iodine catalysis; can be adapted for photocatalysis. | Tetrahydroquinolines or Quinolines | nih.gov |
| Acid-Promoted Rearrangement | Arylmethyl azide, 1-Bromoalkyne | Generates N-aryliminium ion for cycloaddition. | 3-Bromoquinolines | acs.org |
| Dehydrogenative [4+2] Annulation | Secondary/Tertiary anilines, Quinazolinones | Iron-catalyzed, uses H₂O₂/O₂ as oxidant. | Quinoline-spiroquinzolinones | nih.gov |
Multi-component Reaction Architectures
Multi-component reactions (MCRs) have become a cornerstone of modern synthetic chemistry due to their efficiency, atom economy, and ability to generate complex molecules in a single step. rsc.org These reactions are particularly well-suited for the synthesis of diverse libraries of quinoline derivatives. rsc.orgacs.org
Several established MCRs are used for quinoline synthesis. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a classic example that can be performed in a multi-component, one-pot fashion. nih.govnih.gov Other significant MCRs for quinoline synthesis include the Doebner-von Miller and Combes reactions. nih.govpharmaguideline.com
A modern approach to 2-substituted quinolines utilizes an MCR that first forms 4-phenylthio-1,2,3,4-tetrahydroquinolines from anilines, aldehydes, and phenyl vinyl sulfide. acs.org These intermediates are then oxidized and pyrolyzed to yield the final quinoline products. acs.org MCRs have also been developed for the synthesis of complex fused systems, such as 1H-pyrazolo[3,4-b]quinolines, by reacting components like 5-aminopyrazole, aromatic aldehydes, and dimedone. mdpi.com The versatility of MCRs allows for the incorporation of a wide range of functional groups and substitution patterns, making them highly valuable for medicinal chemistry and materials science. rsc.org
Green Chemistry and Sustainable Synthetic Approaches
In line with the principles of green chemistry, significant effort has been directed towards developing more sustainable methods for quinoline synthesis. These approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption. nih.govnih.gov
Solvent-Free Reaction Conditions
Performing reactions without a solvent offers significant environmental benefits, including reduced pollution, lower costs, and simplified procedures. Several solvent-free methods for quinoline synthesis have been reported.
The Friedländer reaction, for example, can be effectively carried out under solvent-free conditions using catalysts such as bismuth(III) chloride (BiCl₃) or a magnetic nanoparticle-supported acidic ionic liquid. tandfonline.comeurekaselect.com These methods often involve simply heating the mixture of reactants with the catalyst, leading to excellent yields of poly-substituted quinolines. eurekaselect.com The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture, for instance, by using an external magnet, and reused multiple times without significant loss of activity. tandfonline.comrsc.org Zeolites have also been employed as reusable, heterogeneous catalysts for the one-step synthesis of 2,4-disubstituted quinolines under solvent-free conditions. rsc.org
| Catalyst | Reaction Type | Conditions | Advantages | Reference |
| Bismuth(III) chloride (BiCl₃) | Friedländer | Thermal heating | High yields, operational simplicity | eurekaselect.com |
| IL-1@Fe₃O₄ | Friedländer | Thermal heating (70 °C) | Magnetic separation, catalyst reusability | tandfonline.com |
| Hβ zeolite | Cyclization | Thermal heating | Heterogeneous, reusable catalyst | rsc.org |
Microwave and Photo-Promoted Synthesis
Alternative energy sources like microwave irradiation and visible light are increasingly used to promote chemical reactions, often leading to shorter reaction times, higher yields, and improved energy efficiency. researchgate.net
Microwave-assisted synthesis has been successfully applied to various quinoline syntheses. benthamdirect.com For instance, the reaction of isatins with ketones to produce quinoline-4-carboxylic acids is significantly accelerated under microwave irradiation, reducing reaction times from hours to minutes while achieving comparable or better yields. tandfonline.com The combination of MCRs with microwave-assisted organic synthesis (MAOS) provides a rapid and cost-effective strategy for preparing diverse quinoline hybrids. acs.org Microwave conditions have also been used with solid-supported reagents or in solvent-free systems, further enhancing the green credentials of these methods. nih.gov
Photo-promoted synthesis utilizes light to initiate chemical transformations. Visible-light photocatalysis has emerged as a powerful tool for quinoline synthesis. mdpi.com For example, the oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols can be achieved at room temperature using anthraquinone (B42736) as an organic photocatalyst and DMSO as an oxidant. organic-chemistry.org Photo-Fries rearrangement of anilides can generate o-amino ketones in situ, which then react with Michael acceptors to form functionalized quinolines in a one-pot process. nih.gov These methods avoid the need for harsh reagents and high temperatures, aligning with the goals of sustainable chemistry. rsc.org
Catalytic Methods for Quinoline Synthesis
The development of novel catalytic systems is central to modern organic synthesis, enabling efficient and selective transformations. A wide array of catalysts, including transition metals, nanocatalysts, and metal-free systems, have been applied to the synthesis of quinolines.
Transition-metal catalysts based on palladium, cobalt, nickel, and copper are widely used. nih.govorganic-chemistry.org For example, a cobalt-catalyzed aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines provides an effective route to quinolines under mild conditions. organic-chemistry.org Nickel catalysts facilitate the synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols and ketones through a sequential dehydrogenation and condensation process. nih.govorganic-chemistry.org
Nanocatalysts offer advantages such as high surface area, enhanced reactivity, and ease of recovery and reuse. acs.org Magnetic iron oxide nanoparticles (Fe₃O₄ NPs) have been used to support acidic catalysts for the synthesis of pyrimido[4,5-b]quinolones in water, a green solvent. acs.org The use of nanocatalysts often allows for lower catalyst loading, shorter reaction times, and high product yields. nih.govacs.org
Metal-free catalysis avoids the cost and potential toxicity associated with metal catalysts. nih.gov Iodine, for instance, can promote a formal [4+2] cycloaddition to synthesize 2-acylquinolines from methyl ketones and arylamines. organic-chemistry.org Various organocatalysts and reusable solid acid catalysts like Nafion NR50 have also been employed, particularly in reactions like the Friedländer synthesis under microwave conditions. nih.govmdpi.com
Reactivity and Mechanistic Investigations of 3 Bromo 1 Methyl Quinoline Derivatives
Nucleophilic Substitution Reactions at the Brominated Position
Nucleophilic substitution on an aromatic ring, such as the quinolinium system, is a fundamental class of reactions. The presence of the bromine atom at the 3-position provides a site for such transformations.
The introduction of an amine group into an organic molecule, known as amination, is a crucial process for the synthesis of pharmaceuticals and other biologically active compounds. researchgate.net For aryl halides, this transformation is typically achieved via transition metal-catalyzed C-N cross-coupling reactions, with palladium and copper complexes being the most common catalysts. researchgate.net While direct nucleophilic aromatic substitution (SNAr) can occur, it often requires highly activated substrates and strong nucleophiles. For substrates like 3-bromoquinoline (B21735), copper-catalyzed methods have proven effective for amination. researchgate.net The N-methylation to form the 3-bromo-1-methylquinolinium cation further activates the ring system towards nucleophilic attack, suggesting that it would be a viable substrate for amination reactions, likely proceeding under conditions similar to those used for other activated aryl halides.
The reaction of 3-bromo-1-methylquinolinium with hydroxide (B78521) ions reveals important mechanistic details about the system's reactivity. Instead of a direct substitution of the bromide at the C-3 position, studies show that hydroxide ion attack occurs preferentially at the C-2 and C-4 positions of the quinolinium ring. cdnsciencepub.com This leads to the formation of covalently bonded adducts known as pseudobases. cdnsciencepub.com
The formation of these pseudobases is a reversible, pH-dependent process. Kinetic studies performed using stopped-flow techniques indicate that for 3-substituted 1-methylquinolinium (B1204318) cations, the C-2 adduct is the kinetically-controlled product, forming more rapidly upon basification of an aqueous solution. cdnsciencepub.com However, the thermodynamic stability of the adducts depends on the nature of the substituent at the C-3 position. For the 3-bromo derivative, spectral data suggest that the C-2 adduct is the predominant and more stable pseudobase species present at equilibrium in aqueous solutions. cdnsciencepub.com This preference for attack at the C-2 and C-4 positions over the C-3 position highlights the powerful electron-withdrawing effect of the cationic nitrogen atom on the pyridine (B92270) sub-ring of the quinolinium system.
Cross-Coupling Reactions Involving the Carbon-Bromine Bond
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the C-Br bond in 3-bromo-1-methylquinolinium serves as an effective handle for such transformations. wikipedia.org
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organohalide with an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org This reaction is widely used in academia and industry due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of the boron reagents. nih.gov The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org
Given its broad scope, the Suzuki-Miyaura reaction is highly applicable to the synthesis of substituted quinolines. nih.gov The reaction can be used to couple 3-bromo-1-methylquinolinium with a variety of aryl, heteroaromatic, alkenyl, and alkyl boronic esters to introduce diverse substituents at the 3-position. nih.gov
Besides the Suzuki-Miyaura reaction, other palladium-catalyzed couplings are also effective for functionalizing 3-bromo-1-methylquinolinium.
Heck Reaction : This reaction couples an organohalide with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.org The reaction is highly valuable for vinylation. Studies on analogous systems, such as 3-bromo-1-methyl-1H-indazole, have shown that the Heck reaction can proceed effectively, though side reactions like debromination can sometimes compete with the desired coupling. nih.gov The use of specific additives, such as tetrabutylammonium (B224687) bromide (TBAB), can help to suppress these side reactions and improve yields. nih.gov
Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. wikipedia.orglibretexts.org It is a highly reliable method for synthesizing arylalkynes. libretexts.org The reaction is carried out under mild conditions and has been used in the synthesis of complex molecules. wikipedia.org The Sonogashira reaction has been successfully applied to quinoline (B57606) systems; for instance, 3-ethynylquinoline (B1363800) can be coupled with bromobenzoates, and the resulting product can be N-methylated, demonstrating the compatibility of the quinoline core with this chemistry. nih.gov This indicates that 3-bromo-1-methylquinolinium is a suitable substrate for coupling with various terminal alkynes.
Negishi Coupling : The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its broad scope, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org Organozinc reagents are among the most reactive organometallics used in cross-coupling, and the reaction tolerates a wide range of functional groups. nih.gov This makes the Negishi coupling a powerful and viable method for introducing alkyl, alkenyl, and aryl groups at the 3-position of the 1-methylquinolinium ring. wikipedia.orgnih.gov
Reduction Pathways for 3-Bromo-1-methyl-quinoline
The reduction of the 3-bromo-1-methylquinolinium cation leads to the formation of dihydroquinoline derivatives, where the aromaticity of the pyridine ring is broken. The regioselectivity of this reduction is highly dependent on the reducing agent used, illustrating a classic case of kinetic versus thermodynamic control. cdnsciencepub.comresearchgate.net
When reduced by 1-benzyl-1,4-dihydronicotinamide (B15336), the kinetically controlled product is predominantly the 3-bromo-1,4-dihydro-1-methylquinoline. researchgate.net In a typical reaction, this 1,4-dihydro isomer constitutes about 85% of the product mixture, with the 3-bromo-1,2-dihydro-1-methylquinoline isomer forming as a minor product (about 15%). cdnsciencepub.com This kinetic preference for attack at the C-4 position is significant. researchgate.net
In contrast, reduction with metal hydrides like sodium borohydride (B1222165) (NaBH₄) favors the formation of the 1,2-dihydro isomer as the major kinetic product. cdnsciencepub.com However, the 1,4-dihydro isomer is also typically present in the initial product mixture. cdnsciencepub.com Reduction with the stronger reducing agent lithium aluminum hydride (LiAlH₄) can also be used to prepare the 1,2-dihydro derivative. cdnsciencepub.com These differences in product distribution highlight the distinct mechanisms and steric or electronic preferences of the different reducing agents when reacting with the quinolinium cation. cdnsciencepub.comresearchgate.net
Table 1: Regioselectivity in the Reduction of 3-Bromo-1-methylquinolinium Cation
| Reducing Agent | Major Product | Minor Product | Control Type | Reference |
|---|---|---|---|---|
| 1-Benzyl-1,4-dihydronicotinamide | 3-Bromo-1,4-dihydro-1-methylquinoline (~85%) | 3-Bromo-1,2-dihydro-1-methylquinoline (~15%) | Kinetic | cdnsciencepub.comresearchgate.net |
| Sodium Borohydride (NaBH₄) | 3-Bromo-1,2-dihydro-1-methylquinoline | 3-Bromo-1,4-dihydro-1-methylquinoline | Kinetic | cdnsciencepub.com |
| Lithium Aluminum Hydride (LiAlH₄) | 3-Bromo-1,2-dihydro-1-methylquinoline | - | - | cdnsciencepub.com |
Catalytic Hydrogenation Reactions
The hydrogenation of quinoline derivatives is a fundamental transformation for producing saturated heterocyclic structures like 1,2,3,4-tetrahydroquinolines, which are prevalent in many biologically active compounds. For substrates like 3-bromo-1-methyl-quinolinium, the key challenge lies in achieving selective reduction of the heterocyclic ring while preserving the carbon-bromine bond.
Various catalytic systems have been developed to control the selectivity of quinoline hydrogenation. Supported gold catalysts, for instance, have demonstrated the ability to hydrogenate the heterocyclic ring of substituted quinolines while leaving synthetically useful functional groups, including halogens, intact. acs.org Similarly, robust iron-based catalysts, composed of Fe(0), Fe₃C, and FeNₓ in a nitrogen-doped carbon matrix, have been shown to be effective for the selective hydrogenation of quinoline derivatives, tolerating functionalities such as halogens, nitriles, and esters. rsc.orgnih.gov
Ruthenium and cobalt-based catalysts are also widely employed. A [Ru(p-cymene)Cl₂]₂/I₂ system in THF has proven highly efficient for the hydrogenation of various quinoline derivatives. dicp.ac.cn Cobalt complexes, in the presence of a reducing agent like ammonia-borane, can catalyze the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines, with bromo-substituted substrates reacting effectively. nih.gov However, under certain conditions, particularly with some cobalt and palladium catalysts, competitive hydrodehalogenation can occur, leading to the loss of the bromine substituent. thieme-connect.comrsc.org The choice of catalyst, solvent, and reaction conditions is therefore critical in directing the outcome of the reaction towards either selective hydrogenation or concurrent dehalogenation. nih.govthieme-connect.com
Table 1: Catalytic Systems for Hydrogenation of Halogenated Quinolines
| Catalyst System | Reductant/Conditions | Product(s) | Selectivity/Remarks | Source(s) |
|---|---|---|---|---|
| Supported Gold (Au/HSA-TiO₂) | H₂ (2 MPa), Toluene, 140 °C | 1,2,3,4-Tetrahydroquinoline derivative | High regioselectivity; Halogen groups remain intact. acs.org | acs.org |
| Iron-N-C Composite | H₂, 1-Methylnaphthalene, 180 °C | 1,2,3,4-Tetrahydroquinoline derivative | Tolerates various functional groups, including halogens. rsc.orgnih.gov | rsc.orgnih.gov |
| [Ru(p-cymene)Cl₂]₂/I₂ | H₂ (600 psi), THF, 20 °C | 1,2,3,4-Tetrahydroquinoline derivative | Highly efficient system for various substituted quinolines. dicp.ac.cn | dicp.ac.cn |
| Cobalt-amido complex | H₃N·BH₃, THF, Room Temp. | 1,2-Dihydroquinoline derivative | Efficient partial transfer hydrogenation; tolerates bromo group. nih.gov | nih.gov |
| Granular Cobalt/Zn | H₂ (30 bar), H₂O, 70-100 °C | Tetrahydroquinoline and/or dehalogenated product | Dehydrohalogenation is a significant side reaction. thieme-connect.com | thieme-connect.com |
| Pd(OAc)₂/RuPhos | B₂Pin₂, KOAc, 1,4-Dioxane | Borylated product and dehalogenated/hydrogenated product | Dehalogenation/hydrogenation observed as a competitive reaction. rsc.org | rsc.org |
Reductive Dehalogenation Strategies (e.g., with Red Phosphorus)
Reductive dehalogenation is a class of reactions involving the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. wikipedia.org This transformation is significant both for detoxification of organohalides and for synthetic purposes. In the context of this compound, this process removes the bromine atom at the C-3 position.
A notable and specific method for the dehalogenation of bromoquinolines involves the use of red phosphorus. Research has demonstrated that 3-bromoquinoline undergoes selective reduction to quinoline in high yield when heated with red phosphorus in a KOH/DMSO system. rjpbr.comresearchgate.net This reaction preserves the aromatic heterocyclic ring while efficiently cleaving the C-Br bond. rjpbr.comresearchgate.net
Beyond red phosphorus, various metal-based systems are effective for hydrodehalogenation. Palladium-catalyzed reactions, often using sodium borohydride (NaBH₄) with an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), provide a mild and efficient method for the regioselective hydrodebromination of halogenated heterocycles. researchgate.net Other systems, such as those employing nickel acetate (B1210297) with a borohydride-exchange resin (BER), have also been noted, although in some cases, overreduction of the quinoline ring to the tetrahydro derivative can occur alongside dehalogenation. acs.org The rate of dehalogenation is dependent on the carbon-halogen bond strength, with C-Br bonds being weaker and thus more readily cleaved than C-Cl or C-F bonds. wikipedia.org
Table 2: Selected Methods for Reductive Dehalogenation of Bromoquinolines
| Reagent/Catalyst System | Conditions | Product | Remarks | Source(s) |
|---|---|---|---|---|
| Red Phosphorus / KOH | DMSO, 100–120 °C, 3 h | Quinoline | High yield, selective dehalogenation with preservation of the aromatic ring. rjpbr.comresearchgate.net | rjpbr.comresearchgate.net |
| PdCl₂ / NaBH₄-TMEDA | Dioxane, Room Temp. | Quinoline | Mild and efficient system for hydrodebromination. researchgate.net | researchgate.net |
| Ni(OAc)₂ / BER | Methanol, 65 °C | Quinoline and Tetrahydroquinoline | Overreduction to the tetrahydro derivative can be a side reaction. acs.org | acs.org |
Electrophilic and Radical Reactions on the Quinoline Core
The reactivity of the 3-bromo-1-methyl-quinolinium cation towards electrophiles is fundamentally different from that of neutral quinoline. The permanent positive charge on the nitrogen atom strongly deactivates the entire aromatic system towards classical electrophilic aromatic substitution (S_EAr). tutorsglobe.com Any such reaction, if forced, would be expected to occur on the carbocyclic (benzene) ring, likely at the C-5 and C-8 positions, as the heterocyclic ring is more severely deactivated. tutorsglobe.comuomustansiriyah.edu.iq
However, the electron-deficient nature of the quinolinium salt opens up alternative reaction pathways. A modern and powerful strategy involves the initial partial reduction of the quinolinium ring to form a reactive enamine intermediate. d-nb.infonih.gov This enamine can then be trapped by a wide range of electrophiles, including Michael acceptors and aldehydes. This reductive functionalization process allows for the introduction of substituents at the C-3 and C-4 positions, a substitution pattern not favored in traditional electrophilic or nucleophilic aromatic substitutions. d-nb.infonih.gov
Radical reactions on the quinoline core can be initiated through single-electron-transfer (SET) reduction. This process generates a quinoline radical anion, a highly reactive intermediate that can participate in subsequent reactions such as dimerization or skeletal rearrangements. bohrium.com
Intramolecular Cyclization and Rearrangement Processes
The quinoline scaffold is a versatile platform for constructing more complex molecular architectures through intramolecular reactions. These processes can involve rearrangements of the existing framework or cyclizations that build new fused ring systems.
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated system. While specific examples involving this compound are not prevalent, analogous transformations in related quinoline systems illustrate the potential for such reactivity. For instance, quinoline N-oxides can undergo a d-nb.infod-nb.info-sigmatropic rearrangement, known as the Claisen rearrangement, upon treatment with acetic anhydride. lew.ro This process involves the migration of an acetyl group from the N-oxide oxygen to the C-2 position of the ring, proceeding through a cyclic transition state to form a 2-acetoxymethylquinoline derivative. lew.ro Such rearrangements provide a powerful method for functionalizing the quinoline core in ways not achievable through standard substitution reactions.
The 3-bromo-1-methyl-quinolinium moiety can serve as a building block for the synthesis of polycyclic heterocyclic systems. The functional groups on the quinoline ring can participate in intramolecular cyclization reactions to form new rings. For example, an appropriately substituted quinoline can undergo electrophilic intramolecular heterocyclization to yield fused systems like furo[3,2-c]quinolines. researchgate.net
Furthermore, quinolinium salts are excellent partners in cycloaddition reactions. They can react with various dipolarophiles in [3+2] or [4+1] cycloadditions to generate complex annulated products. thieme-connect.com These reactions often proceed via the formation of a quinolinium ylide or a related reactive intermediate, which then undergoes cyclization. thieme-connect.com Palladium-catalyzed intramolecular imidoylative cyclizations of o-alkenyl aryl isocyanides also provide a route to continuously substituted quinolines, demonstrating the utility of cyclization strategies in building the core structure itself. rsc.org Such methods are key to accessing pharmacologically significant frameworks like pyrrolo[3,2-c]quinolines and other fused heterocycles. rsc.orgtandfonline.com
Oxidative Transformations of the Quinoline Moiety
Oxidation of the N-alkyl quinolinium core typically targets the positions alpha to the nitrogen atom, leading to the formation of quinolone derivatives. The aromatic quinolinium ring itself is generally resistant to oxidation, but the activated N-methyl group and the adjacent C-2 and C-4 positions are susceptible to transformation.
A prominent reaction is the conversion of N-alkyl quinolinium salts into N-alkyl-2-quinolones or N-alkyl-4-quinolones. This can be achieved through visible-light-mediated aerobic oxidation, which offers a sustainable and low-cost protocol using air as the oxidant. rsc.org The reaction mechanism can involve the generation of singlet oxygen, triggered by the quinolinium salt itself under irradiation. rsc.org Heterogeneous photocatalysis, using systems like TEMPO immobilized on metal-organic frameworks (TEMPO@MOF), has also been developed for the efficient synthesis of bioactive (iso)quinolones from N-alkyl(iso)quinolinium salts under visible light. researchgate.net
In other strategies, the quinolinium salt can be first partially reduced to a 3,4-dihydroquinoline intermediate, which can then be oxidized to afford products such as 3-hydroxyquinolines. rsc.org The choice of oxidant and reaction conditions dictates the final product, allowing for controlled transformations of the quinoline moiety.
Investigation of Reaction Mechanisms and Intermediates (e.g., Arynes, Zwitterions)
The reactivity of this compound derivatives is significantly influenced by the formation of highly reactive intermediates. Mechanistic studies have revealed the involvement of species such as arynes and zwitterions, which dictate the course of various transformations and enable the synthesis of complex heterocyclic structures.
Aryne Intermediates
Aryne intermediates, specifically dehydroquinolines or quinolynes, are crucial in explaining the outcomes of certain nucleophilic substitution reactions of 3-bromoquinoline derivatives, particularly under strong basic conditions. The reaction of 3-bromoquinoline with potassium amide in liquid ammonia (B1221849), for instance, is proposed to proceed through a 3,4-quinolyne intermediate. researchgate.net This highly reactive species is formed by the deprotonation of an aryl halide followed by the elimination of the halide. nih.gov The subsequent addition of a nucleophile to the aryne can occur at two different positions, often leading to a mixture of products.
In the case of 3-bromoquinoline, its reaction with potassium amide in liquid ammonia yields a mixture of 3-aminoquinoline (B160951) and 4-aminoquinoline. researchgate.net This product distribution strongly supports the intermediacy of 3,4-quinolyne, where the ammonia can attack either C-3 or C-4 of the strained triple bond.
Similarly, multicomponent reactions involving arynes, quinolines, and aldehydes have been shown to proceed via the formation of a 1,4-zwitterionic intermediate, which then leads to the diastereoselective synthesis of benzoxazino quinoline derivatives. researchgate.net The generation of arynes from precursors like 2-(trimethylsilyl)phenyl triflate under mild conditions has expanded the scope of these reactions. clockss.org
Zwitterionic Intermediates
Quinolinium salts, including derivatives of this compound, are known to form zwitterionic intermediates upon reaction with nucleophiles. These zwitterions are key to a variety of annulation and cycloaddition reactions. thieme-connect.comresearchgate.net The quaternization of the quinoline nitrogen enhances the electrophilicity of the ring system, making it susceptible to nucleophilic attack.
For example, the reaction of N-alkyl quinolinium salts with electron-deficient alkenes in the presence of a base like triethylamine (B128534) can afford pyrrolo[1,2-a]quinoline (B3350903) derivatives. semanticscholar.org This transformation is understood to proceed through an initial deprotonation to form a zwitterionic ylide, which then undergoes a [3+2] cycloaddition with the alkene. thieme-connect.comsemanticscholar.org
Quinolinium zwitterionic thiolates and tosylates have also been employed as synthons for constructing fused heterocyclic systems. thieme-connect.com These intermediates can react with various partners, including alkynes, arynes, and sulfonium (B1226848) salts, through cycloaddition pathways. thieme-connect.comresearchgate.net For instance, the copper-catalyzed dearomative [5+1] cycloaddition of a quinolinium zwitterionic tosylate with a terminal alkyne generates a pyrazino[1,2-a]quinoline skeleton. thieme-connect.com
The table below summarizes selected reactions of quinoline derivatives that proceed through zwitterionic intermediates, highlighting the diversity of the reaction partners and the resulting products.
| Quinolinium Derivative | Reaction Partner | Intermediate Type | Product Class | Ref. |
| N-Alkyl Quinolinium Salt | Arylidene Malononitrile | Zwitterionic Ylide | Pyrrolo[1,2-a]quinoline | thieme-connect.comsemanticscholar.org |
| Quinolinium Salt | Benzyne, Chloroform | 1,4-Zwitterion | 1-Aryl-2-trichloromethyl-1,2-dihydroquinoline | clockss.org |
| Quinolinium Zwitterionic Thiolate | Sulfonium Salt | Zwitterionic Thiolate | Tetrahydro-1H-cyclopropa[c] acs.orgevitachem.comthiazino[4,3-a]quinoline | thieme-connect.com |
| Quinolinium Zwitterionic Tosylate | Terminal Alkyne | Zwitterionic Tosylate | Pyrazino[1,2-a]quinoline | thieme-connect.com |
| N-Alkyl Quinolinium Salt | 3-Alkenyl Oxindole | Zwitterionic Ylide | Rearranged Spiro-oxindole | semanticscholar.org |
The formation of these intermediates is often inferred from the reaction products and supported by mechanistic proposals. In some cases, the transient intermediates have been detected or trapped, providing more direct evidence for their existence. semanticscholar.orgresearchgate.net For example, in the dearomative [3+2] cycloaddition/oxidative decarbonylation sequence of quinolinium salts and 3-alkenyl oxindoles, key intermediates in the proposed pathway were verified by HRMS analysis. semanticscholar.org These studies underscore the importance of understanding reactive intermediates in predicting and controlling the outcomes of reactions involving this compound and related compounds.
Spectroscopic and Structural Elucidation Methodologies
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and obtaining a unique molecular fingerprint of the 3-Bromo-1-methyl-quinolinium cation.
While a specific, publicly available FT-IR spectrum for 3-Bromo-1-methyl-quinolinium is not readily found in the searched literature, the expected absorption bands can be inferred from the analysis of related compounds. The FT-IR spectrum is used to identify the characteristic vibrations of the molecule's functional groups.
For the 3-Bromo-1-methyl-quinolinium cation, the spectrum would be characterized by several key regions:
Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds of the quinoline (B57606) ring are expected to appear above 3000 cm⁻¹.
Aliphatic C-H Stretching: The methyl group (N-CH₃) attached to the nitrogen atom will exhibit C-H stretching vibrations typically in the 2900-3000 cm⁻¹ region.
Ring Vibrations (C=C and C=N): The stretching vibrations of the aromatic quinolinium ring, involving both carbon-carbon and carbon-nitrogen double bonds, are expected to produce a series of sharp bands in the 1500–1650 cm⁻¹ region. The quaternization of the nitrogen atom influences the position of these bands.
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl C-H bonds would appear in the fingerprint region (below 1500 cm⁻¹).
C-Br Stretching: The vibration of the carbon-bromine bond is typically observed as a strong band in the lower frequency region of the infrared spectrum, usually between 500 and 600 cm⁻¹. nist.gov
The analysis of related ionic liquids, such as those with imidazolium (B1220033) cores, also shows characteristic peaks for C-N stretching and alkyl chain vibrations which support these expected assignments. researchgate.net
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. A specific Raman spectrum for 3-Bromo-1-methyl-quinolinium is not available in the provided search results. However, based on the structure, certain Raman-active modes would be anticipated.
Key expected signals would include:
Ring Breathing Modes: The quinolinium ring system is expected to show intense and characteristic ring "breathing" vibrations, which are highly useful for fingerprinting the molecule.
Symmetric C-H Stretching: The symmetric stretching of the methyl group would be visible.
C-Br Vibration: The C-Br stretching vibration is also Raman active.
Studies on related bromophenylphosphoranes have utilized Raman spectroscopy to identify ionic and covalent isomers and to assign vibrations involving phosphorus-bromine bonds. psu.edu Similarly, Raman spectroscopy would be a powerful tool for the detailed structural analysis of the 3-Bromo-1-methyl-quinolinium salt. psu.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like 3-Bromo-1-methyl-quinolinium in solution. Through ¹H and ¹³C NMR, as well as advanced 2D techniques, a full assignment of the proton and carbon skeletons can be achieved.
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. While a complete, published spectrum for 3-Bromo-1-methyl-quinolinium was not found, data from closely related 1-methylquinolinium (B1204318) salts allow for a reliable prediction of the chemical shifts. nih.govclockss.org The positive charge on the nitrogen atom causes significant deshielding, shifting the signals for the heterocyclic ring protons to a much lower field compared to neutral quinoline.
The expected chemical shifts for the protons are detailed in the table below. The protons on the quinolinium ring (H2-H8) are expected to appear far downfield, typically between 8.0 and 10.0 ppm. clockss.orggoogle.com The N-methyl protons would appear as a singlet, significantly downfield compared to a neutral N-methyl amine, due to the adjacent positive charge. clockss.org
Table 1: Expected ¹H NMR Chemical Shifts for 3-Bromo-1-methyl-quinolinium This is an interactive data table. Click on the headers to sort.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| N-CH₃ | ~4.5 - 4.8 | Singlet (s) | The methyl group attached to the quaternized nitrogen is deshielded. Based on related compounds like 4-dimethylamino-1-methyl-3-methylthioquinolinium methylsulfate. clockss.org |
| H-2 | ~9.5 - 9.8 | Singlet (s) | Strongly deshielded by the adjacent positively charged nitrogen. |
| H-4 | ~8.8 - 9.1 | Singlet (s) | Deshielded by the nitrogen and the inductive effect of the bromine at C-3. |
| H-5 | ~8.3 - 8.5 | Doublet (d) | Part of the benzenoid ring system. |
| H-6 | ~7.9 - 8.1 | Triplet (t) | Part of the benzenoid ring system. |
| H-7 | ~8.1 - 8.3 | Triplet (t) | Part of the benzenoid ring system. |
The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. As with ¹H NMR, a dedicated spectrum for 3-Bromo-1-methyl-quinolinium is not available in the search results. However, by analyzing data from related structures and known substituent effects, the chemical shifts can be predicted. clockss.orggoogle.comlibretexts.org The carbons in the heterocyclic ring, particularly C-2 and C-4, are expected to be significantly downfield due to the influence of the positively charged nitrogen. libretexts.org The carbon atom attached to the bromine (C-3) will have its chemical shift influenced by the electronegativity of the halogen. libretexts.org
Table 2: Expected ¹³C NMR Chemical Shifts for 3-Bromo-1-methyl-quinolinium This is an interactive data table. Click on the headers to sort.
| Carbon | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| N-CH₃ | ~48 - 52 | Typical range for an N-methyl group on a quaternized aromatic system. |
| C-2 | ~150 - 155 | Very downfield due to adjacent positively charged nitrogen. |
| C-3 | ~118 - 122 | Shielded relative to other ring carbons but influenced by the attached bromine. |
| C-4 | ~145 - 149 | Very downfield due to the influence of the positively charged nitrogen. |
| C-4a | ~128 - 132 | Bridgehead carbon. |
| C-5 | ~130 - 134 | Aromatic carbon. |
| C-6 | ~129 - 133 | Aromatic carbon. |
| C-7 | ~135 - 139 | Aromatic carbon, often downfield in quinolinium systems. |
| C-8 | ~130 - 134 | Aromatic carbon. |
To unambiguously assign all proton and carbon signals and confirm the structure, advanced 2D NMR experiments are essential. While no specific 2D spectra for 3-Bromo-1-methyl-quinolinium were found, their application is standard for such characterizations. google.comclockss.org
COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons. For instance, it would show correlations between H-5/H-6, H-6/H-7, and H-7/H-8, confirming their positions within the benzenoid ring. The absence of correlations to H-2 and H-4 would confirm their isolated nature.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would be used to definitively assign each protonated carbon in the ¹³C spectrum by linking it to its already-assigned proton from the ¹H NMR spectrum (e.g., linking the N-CH₃ proton signal to the N-CH₃ carbon signal).
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for identifying longer-range (2-3 bond) correlations between protons and carbons. It is vital for assigning quaternary carbons (those with no attached protons) like C-3, C-4a, and C-8a. For example, the N-CH₃ protons would show a correlation to C-2 and C-8a, confirming the site of methylation. The H-2 proton would show correlations to C-3 and C-4, and the H-4 proton would show correlations to C-3, C-5, and C-4a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. A NOESY spectrum would be expected to show a correlation between the N-CH₃ protons and the H-2 and H-8 protons, confirming their spatial proximity around the nitrogen atom.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry serves as a fundamental tool for determining the molecular weight and probing the fragmentation pathways of 3-Bromo-1-methyl-quinoline, providing insights into its molecular structure.
High-Resolution Mass Spectrometry (HRMS)
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile compounds. The National Institute of Standards and Technology (NIST) has published mass spectrometry data for the precursor, 3-Bromoquinoline (B21735), obtained through electron ionization (EI).
In the mass spectrum of 3-Bromoquinoline, the molecular ion peak [M]⁺ is observed at m/z 207 and 209, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern includes characteristic losses, such as the loss of a bromine radical to yield an ion at m/z 128, and the subsequent loss of hydrogen cyanide (HCN) to produce an ion at m/z 101. For this compound, a similar fragmentation would be anticipated, with the molecular ion shifted to a higher mass corresponding to the addition of a methyl group.
Table 1: Key Mass Spectrum Data for 3-Bromoquinoline
| m/z Value | Interpretation |
|---|---|
| 209 | Molecular ion peak [M]⁺ with ⁸¹Br |
| 207 | Molecular ion peak [M]⁺ with ⁷⁹Br |
| 128 | Loss of Br from the molecular ion [M-Br]⁺ |
| 101 | Loss of HCN from the [M-Br]⁺ fragment |
Source: Based on data for 3-Bromoquinoline from the NIST Chemistry WebBook.
Electronic Absorption and Fluorescence Spectroscopy
These spectroscopic methods probe the electronic structure of molecules by examining how they interact with light.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher-energy excited state. The electronic absorption spectra of quinolinium cations are influenced by substituents on the quinoline ring.
Studies on the 3-bromo-1-methylquinolinium cation reveal that its reduction products exhibit distinct absorption maxima. The 1,4-dihydro reduction product has a long-wavelength absorption maximum (λmax) at 318 nm, whereas the 1,2-dihydro isomer shows a λmax at 344 nm in chloroform. This difference highlights how the extent of the conjugated π-system within the molecule dictates the energy of electronic transitions. For related quaternized 6-methylquinoline (B44275) derivatives, absorption maxima are typically observed around 320 nm, with emission maxima appearing around 420-434 nm, indicating a significant Stokes shift. The analysis of electronic spectra for complex dyes derived from quinolinium salts helps in understanding the interaction between different chromophores within the same molecule.
Table 2: UV Absorption Maxima for Reduced this compound Derivatives
| Compound | λmax (nm) | Solvent |
|---|---|---|
| 1,4-dihydro-3-bromo-1-methylquinoline | 318 | Chloroform |
| 1,2-dihydro-3-bromo-1-methylquinoline | 344 | Chloroform |
Source: Bunting & Tam, 1980.
X-Ray Diffraction for Solid-State Structure Determination
X-ray diffraction techniques are the definitive methods for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-Ray Crystallography
Single-crystal X-ray crystallography allows for the unambiguous determination of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for this compound itself was not found in the reviewed literature, analyses of closely related compounds provide valuable structural insights.
For example, the crystal structure of 3-bromomethyl-2-chloro-quinoline revealed a nearly planar quinoline ring system. In another complex, a 5-bromo-1-methyl-quinolinium derivative was found to form stacked columns in the crystal lattice, linked by hydrogen bonds. The investigation of various quinoline derivatives shows that their solid-state packing is often governed by a combination of hydrogen bonding and π–π stacking interactions. X-ray diffraction was essential in these cases to confirm the molecular structure where other spectroscopic methods like IR and NMR were insufficient.
Powder X-Ray Diffraction (XRD)
Powder X-Ray Diffraction (XRD) is a non-destructive analytical technique fundamental to the characterization of crystalline solids. It provides detailed information about the atomic structure, crystalline phase, and unit cell dimensions of a material. The technique involves directing X-rays onto a powdered sample and measuring the scattering intensity of the emerging X-rays at various angles. The resulting diffraction pattern is unique to a specific crystalline structure, acting as a fingerprint for identification.
While specific powder XRD data for this compound was not available in the surveyed literature, the analysis of structurally similar quinoline derivatives demonstrates the utility of this method. For instance, the crystallographic study of 3-bromomethyl-2-chloro-quinoline revealed that it crystallizes in the triclinic crystal space group P'1. semanticscholar.org The detailed unit cell parameters obtained for this related compound illustrate the precise structural data that can be derived from an XRD analysis. semanticscholar.org
Table 1: Example Crystal Data for a Related Compound, 3-bromomethyl-2-chloro-quinoline semanticscholar.org
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P'1 |
| a | 6.587(2) Å |
| b | 7.278(3) Å |
| c | 10.442(3) Å |
| α | 83.59(3)° |
| β | 75.42(2)° |
| γ | 77.39(3)° |
| Volume (V) | 471.9(3) ų |
| Molecules per unit cell (Z) | 2 |
This type of data is crucial for confirming the three-dimensional structure of a synthesized compound and identifying any polymorphic forms.
Other Characterization Techniques
Elemental Analysis
Elemental analysis is a cornerstone of chemical characterization, used to determine the mass percentage composition of a sample. For a novel synthesized compound, comparing the experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) with the theoretically calculated values based on its proposed molecular formula is a critical step for structural confirmation and purity assessment.
The molecular formula for this compound is C₁₀H₈BrN. The calculated elemental composition serves as a benchmark for experimental verification. While specific experimental results for this compound were not detailed in the searched literature, the standard practice involves reporting both calculated and found values, as seen in the characterization of other novel quinoline derivatives. mdpi.com
Table 2: Calculated Elemental Composition of this compound (C₁₀H₈BrN)
| Element | Symbol | Atomic Weight | Molar Mass Contribution ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 120.11 | 54.08% |
| Hydrogen | H | 1.008 | 8.064 | 3.63% |
| Bromine | Br | 79.904 | 79.904 | 35.98% |
| Nitrogen | N | 14.007 | 14.007 | 6.31% |
| Total | 222.085 | 100.00% |
A close match between experimental and calculated values provides strong evidence for the compound's identity and high purity.
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. mlsu.ac.inuni-frankfurt.de It is a highly sensitive method for studying paramagnetic substances, including free radicals, radical ions, and transition metal complexes. mlsu.ac.in
In its neutral, ground state, this compound is a diamagnetic, closed-shell molecule with no unpaired electrons. Therefore, it is ESR-silent and not directly observable by this technique.
However, ESR spectroscopy would become a vital tool for characterizing paramagnetic species derived from this compound, such as its radical cation or radical anion. psu.edu If the compound were to be oxidized or reduced by one electron, the resulting radical ion could be studied by ESR. The resulting spectrum would provide rich information about the electronic structure of the radical. mlsu.ac.in Specifically, the interaction of the unpaired electron with magnetic nuclei in the molecule (such as ¹⁴N, ¹H, and ⁷⁹/⁸¹Br) would lead to hyperfine splitting in the spectrum. mlsu.ac.in Analysis of this splitting pattern would reveal the distribution of the unpaired electron's spin density across the quinoline ring system, offering deep insights into its molecular orbitals. mlsu.ac.inpsu.edu
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
No specific studies reporting Density Functional Theory (DFT), Ab Initio, or semi-empirical calculations for the ground state properties of 3-Bromo-1-methyl-quinoline have been identified. Such studies would typically provide valuable information on the optimized geometry, vibrational frequencies, and thermodynamic parameters of the molecule.
There are no available research articles that provide detailed DFT calculations on the ground state properties of this compound.
Similarly, literature searches did not yield any studies employing Ab Initio methods like Hartree-Fock or Møller-Plesset perturbation theory (MP2), or semi-empirical methods for the analysis of this compound.
Electronic Structure Analysis
While the electronic structure of quinoline (B57606) and its derivatives is a subject of broad interest, specific analyses of this compound, including its frontier molecular orbitals and electrostatic potential, are not documented.
A study on the one-electron reduction potentials of various organic molecules, including 3-bromo-N-methylquinolinium, reported an experimental value of -0.76 V. This research highlighted the correlation between the Lowest Unoccupied Molecular Orbital (LUMO) energies and reduction potentials, a key aspect of FMO theory. However, the study did not provide the calculated LUMO energy or other reactivity descriptors for this specific compound.
There are no published studies that present a Molecular Electrostatic Potential (MEP) map for this compound. An MEP map would be instrumental in visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.
Conformational Analysis and Molecular Dynamics Simulations
Information regarding the conformational preferences and dynamic behavior of this compound from molecular dynamics simulations is not available in the current body of scientific literature. These simulations would offer insights into the molecule's flexibility and intermolecular interactions over time.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Transitions)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. nih.govresearchgate.net These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to estimate their resonance frequencies in an NMR experiment. Methods like the Gauge-Invariant Atomic Orbital (GIAO) approach are commonly employed for this purpose. researchgate.net The accuracy of these predictions can be very high, often with a mean absolute error of less than 0.10 ppm for ¹H shifts. mdpi.com
For quinoline derivatives, DFT calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) have shown good agreement between theoretical and experimental chemical shifts. nih.govresearchgate.net The predicted values help in the assignment of complex spectra and can be used to distinguish between different isomers or conformers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Quinoline Derivative This table is a representative example based on typical computational data for similar quinoline structures and does not represent experimentally verified data for this compound itself.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-H | 8.5 - 9.0 | - |
| C4-H | 7.8 - 8.2 | - |
| C5-H | 7.6 - 7.9 | - |
| C6-H | 7.4 - 7.7 | - |
| C7-H | 7.5 - 7.8 | - |
| C8-H | 8.0 - 8.4 | - |
| N-CH₃ | 3.8 - 4.2 | - |
| C2 | - | 148 - 152 |
| C3 | - | 120 - 124 |
| C4 | - | 135 - 139 |
| C4a | - | 127 - 131 |
| C5 | - | 128 - 132 |
| C6 | - | 125 - 129 |
| C7 | - | 129 - 133 |
| C8 | - | 126 - 130 |
| C8a | - | 145 - 149 |
| N-CH₃ | - | 40 - 45 |
UV-Vis Transitions: Time-dependent DFT (TD-DFT) is the primary computational tool for predicting electronic absorption spectra (UV-Vis). tandfonline.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. tees.ac.uk The calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net For quinoline derivatives, TD-DFT calculations have been successfully used to interpret their UV-Vis spectra, often showing good correlation with experimental data. researchgate.nettandfonline.com These studies help in understanding the nature of the electronic transitions, such as π → π* and n → π* transitions, within the molecule. tandfonline.com
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry provides a powerful lens to investigate the step-by-step processes of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the most likely reaction pathways.
For the synthesis of quinoline derivatives, computational studies have been employed to elucidate complex reaction mechanisms. For instance, the mechanism of the FeCl₃-catalyzed synthesis of quinolines has been investigated, revealing the intricate steps involved in the formation of the quinoline ring system. researchgate.net These studies can involve modeling multi-component reactions and domino processes, providing insights into the role of catalysts and reaction conditions. researchgate.net Quantum chemical studies have also been used to investigate one-pot syntheses, such as the formation of pyrrolidinedione derivatives from coumarin, which involves several sequential reaction steps. rsc.org By calculating the energy barriers for each step, researchers can understand the kinetics and thermodynamics of the reaction, guiding the optimization of synthetic procedures. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govdergipark.org.tr By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov
In the context of quinoline derivatives, QSAR studies have been performed to understand their antituberculosis and antimalarial activities. nih.govnih.gov These models use various molecular descriptors, such as electronic properties (e.g., electronegativity, frontier molecular orbital energies), steric properties (e.g., molecular volume), and hydrophobic properties, to build a relationship with the observed biological activity. nih.govdergipark.org.tr The statistical significance of the QSAR models is evaluated using parameters like the correlation coefficient (R²) and the Fischer statistic (F). nih.gov A validated QSAR model can then be used to predict the activity of new derivatives, including compounds like this compound, and to identify the key structural features that contribute to their biological effects. nih.govnih.gov
Table 2: Example of a QSAR Model for Antituberculosis Activity of Quinolinone-Based Compounds This table is a representative example based on published QSAR studies on similar compounds and is for illustrative purposes.
| Model Equation | R² | F-statistic | s (standard deviation) |
| pMIC = 5.579 + 0.012(VdW Volume) - 0.23(Electronegativity) + 0.45(LogP) | 0.83 | 47.96 | 0.31 |
pMIC refers to the negative logarithm of the Minimum Inhibitory Concentration.
Molecular Docking Studies for Receptor-Ligand Interactions (In Vitro Context)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is widely used in drug discovery to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme (the receptor). researchgate.net
For quinoline derivatives, molecular docking studies have been instrumental in exploring their potential as inhibitors of various enzymes. For example, docking studies have been conducted to investigate the binding of quinoline derivatives to the active site of HIV reverse transcriptase, a key enzyme in the life cycle of the virus. nih.gov These studies can predict the binding affinity (often expressed as a docking score) and identify the specific amino acid residues in the receptor that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. mdpi.com The insights gained from molecular docking can guide the design of new quinoline derivatives with improved binding affinity and selectivity for their target receptor. researchgate.net
Table 3: Example of Molecular Docking Results for a Quinoline Derivative with a Protein Target This table is a representative example based on published molecular docking studies and is for illustrative purposes.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Quinoline Derivative | HIV Reverse Transcriptase | -10.67 | LYS101, TYR181, TYR188 |
| Quinoline Derivative | Ubiquinol-Cytochrome c Reductase | -8.5 | TYR279, GLU272, HIS181 |
Advanced Applications in Chemical Research
3-Bromo-1-methyl-quinoline as a Building Block in Complex Heterocycle Synthesis
Synthesis of Fused Quinoline (B57606) Systems (e.g., Pyrroloquinolines, Thienoquinolines)
The synthesis of fused quinoline systems like pyrroloquinolines and thienoquinolines is an active area of research. rsc.orgresearchgate.netrsc.org Methodologies often involve the cyclization of appropriately substituted quinoline precursors. For instance, thieno[2,3-b]quinolines have been synthesized from starting materials such as 2-chloro-3-(1,2-dibromoethyl)quinolines. rsc.org Similarly, various strategies exist for constructing the pyrroloquinoline core. rsc.org However, no specific methods have been reported that employ 3-bromo-1-methylquinolinium as the foundational building block for these particular fused systems.
Preparation of Polycyclic Nitrogen Heterocycles
The construction of polycyclic nitrogen heterocycles is a key goal in synthetic chemistry, often driven by the search for new pharmaceuticals and biologically active compounds. nih.govjptcp.com Cascade reactions and palladium-catalyzed carboamination are among the sophisticated techniques used to build these complex architectures from various precursors. nih.gov While quinoline derivatives are common starting points in the synthesis of such polycycles, the literature does not provide specific examples or methods that begin with this compound. One related synthesis involves the methylation of 3-bromo-2-chloroquinoline (B35304) to obtain 3-bromo-2-chloro-1-methylquinolinium triflate, which is then used in further reactions, but this is a distinct, more functionalized starting material. researchgate.net
Role in Chiral Ligand Design for Asymmetric Catalysis
Development of Quinoline-based Ligands for Metal Complexes
The quinoline scaffold is integral to many chiral ligands used in asymmetric catalysis. researchgate.netcolab.ws The rigid structure and the presence of a nitrogen atom for metal coordination make it an attractive framework for designing ligands that can create a specific chiral environment around a metal center. westernsydney.edu.aursc.orgnih.gov These ligands are typically synthesized from functionalized quinolines that allow for the attachment of phosphine, oxazoline, or other coordinating groups. A comprehensive search did not yield any instances of this compound being used as a precursor for such chiral ligands.
Applications in Homogeneous and Heterogeneous Catalytic Asymmetric Reactions
Homogeneous and heterogeneous catalysis are pillars of modern organic synthesis, enabling the efficient and selective production of chiral molecules. libretexts.orgeolss.net Quinoline-based catalysts and ligands have found application in a range of asymmetric reactions, including hydrogenations and carbon-carbon bond-forming reactions. nih.gov However, there is no available data to suggest that ligands or catalysts derived from this compound have been developed or applied in either homogeneous or heterogeneous asymmetric catalysis.
Investigation in Materials Science
Quinolinium salts can be of interest in materials science, for example, in the development of sensors or as components of macrocyclic systems for molecular recognition. rsc.orgresearchgate.netacs.org Their charged nature and aromatic structure can lead to interesting photophysical or host-guest properties. Despite this potential, no specific investigations into the material properties or applications of this compound have been found in the reviewed literature.
Exploration of Optoelectronic Properties
The optoelectronic properties of a molecule, such as its ability to absorb and emit light, are fundamental to its application in areas like sensing, imaging, and lighting. Quinoline and its derivatives are known for their fluorescent properties and their use in creating materials with tailored photophysical characteristics.
The electronic properties of quinoline derivatives can be finely tuned through chemical synthesis, allowing for the development of compounds with specific optoelectronic behaviors. guidechem.com The introduction of different substituents onto the quinoline core can significantly alter the molecule's absorption and emission spectra. For instance, studies on pyrazoloquinoline derivatives, which contain a quinoline moiety, show that their photoluminescent spectra can be highly sensitive to the solvent's polarity, a phenomenon known as solvatochromism. This suggests that the polarity of the environment can influence the energy levels of the excited states.
In the case of this compound, the presence of a bromine atom at the 3-position is particularly noteworthy. Halogen atoms, especially heavier ones like bromine, can influence the photophysical pathways of a molecule through the "heavy atom effect." This effect can promote intersystem crossing, a process where the molecule transitions from a singlet excited state to a triplet excited state, potentially leading to phosphorescence. While many organic molecules are fluorescent (light emission from a singlet state), phosphorescent materials are crucial for achieving high efficiencies in certain types of organic light-emitting diodes (OLEDs).
Furthermore, the methylation of the quinoline nitrogen to form a quinolinium salt can create unique optical properties. For example, newly designed phenolic organic styryl salt crystals based on a 2-styryl-1-methylquinolinium core have been shown to exhibit large second-order nonlinear optical susceptibility, a property essential for applications in photonics and telecommunications. The quaternization of the nitrogen atom in quinoline alters the electronic distribution within the aromatic system, often leading to changes in absorption and fluorescence characteristics. The combination of the bromo-substituent and the N-methylquinolinium structure in this compound (or its salt form, 3-bromo-1-methylquinolinium) therefore presents an intriguing scaffold for exploring novel photophysical phenomena.
Applications in Organic Electronic Devices
The unique electronic properties of the quinoline scaffold have made it a valuable component in various organic electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), also known as solar cells. guidechem.com
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, quinoline derivatives have been successfully used as electron-transporting materials and as hosts for emitting layers. guidechem.com One of the most famous examples is Tris(8-hydroxyquinolinato)aluminium (Alq3), which has been a benchmark material in the OLED industry due to its thermal stability and electron-transporting capabilities. The ability to modify the quinoline structure allows for the creation of materials that emit light across the visible spectrum. For example, derivatives of 1H-pyrazolo[3,4-b]quinolines are considered potential candidates for blue light-emitting materials.
Bromo-substituted heterocycles like this compound serve as critical synthetic intermediates for building the complex, high-performance molecules required for modern OLEDs. The bromine atom provides a reactive site for cross-coupling reactions (like Suzuki or Heck reactions), enabling the attachment of other aromatic groups to extend the π-conjugated system and tune the material's electronic and emissive properties. For instance, a 6-Bromo-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]quinoline has been synthesized as part of research into new electroluminescent materials. Similarly, other bromo-chloro-quinoline derivatives are noted for their potential in synthesizing materials for OLEDs.
Organic Photovoltaics (OPVs)
In the realm of solar energy, quinoline derivatives are explored for their use in third-generation photovoltaics, particularly in dye-sensitized solar cells (DSSCs) and polymer solar cells. guidechem.com In DSSCs, organic dyes absorb sunlight and inject electrons into a semiconductor. The quinoline unit can be incorporated into these dyes as a π-conjugated bridge to enhance their light-absorbing and electron-transfer properties.
Again, the utility of bromo-substituted quinolines as synthetic precursors is crucial. Researchers have designed and synthesized organic dyes containing a quinoline unit for use in DSSCs, starting from bromo-quinoline derivatives to build the final sensitizer (B1316253) molecule. The strategic modification of the quinoline structure helps to optimize the dye's absorption spectrum to better match that of the sun and to ensure efficient charge separation and transport, which are key to high-efficiency solar cells.
The combination of a stable aromatic core and the synthetic versatility offered by the bromine substituent makes this compound a promising, albeit currently under-explored, building block for the next generation of organic electronic materials.
Biological Activity Research: in Vitro and Mechanistic Perspectives
Antimicrobial Activity Studies
Quaternary quinolinium salts and halogenated quinolines have been widely investigated for their potential as antimicrobial agents, demonstrating activity against a range of pathogenic bacteria and fungi. nih.govnih.gov
While specific antibacterial screening data for 3-Bromo-1-methyl-quinoline is not extensively documented, studies on related compounds provide insights into its potential efficacy. The introduction of a bromine atom and a quaternary nitrogen in the quinoline (B57606) structure are features known to contribute to antimicrobial properties.
Research on various quinoline derivatives has shown activity against both Gram-positive and Gram-negative bacteria. researchgate.netsemanticscholar.orgekb.eg For instance, certain aminated quinolinequinones have demonstrated potent activity against Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis. nih.gov Similarly, styryl quinolinium derivatives have exhibited bactericidal effects against Gram-positive bacteria, with some also showing activity against Gram-negative species. nih.gov The presence of a quaternary ammonium (B1175870) group, as in the 3-Bromo-1-methyl-quinolinium salt, is a common feature in antimicrobial agents that act as surfactants, disrupting the integrity of the bacterial cell membrane. nih.gov
The proposed mechanisms of action for antibacterial quinoline derivatives are diverse. Some quinolones are known to inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair, ultimately leading to cell death. researchgate.net Other potential mechanisms include the disruption of lipopolysaccharide (LPS) transport pathways in Gram-negative bacteria and the inhibition of the cell division protein FtsZ.
In Vitro Antibacterial Activity of Selected Quinoline Derivatives
This table summarizes the minimum inhibitory concentration (MIC) values for various quinoline derivatives against selected bacterial strains, illustrating the general antibacterial potential of this class of compounds.
| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Aminated Quinolinequinones (AQQ9) | Staphylococcus aureus (ATCC 29213) | 2.44 | nih.gov |
| Aminated Quinolinequinones (AQQ8) | Staphylococcus aureus (ATCC 29213) | 4.88 | nih.gov |
| Styryl Quinoliniums | Gram-positive bacteria | 2.4–37.5 | nih.gov |
| Quinolone coupled hybrid (5d) | Methicillin-resistant S. aureus (MRSA) | 4–16 | semanticscholar.org |
| 6-amino-4-methyl-1H-quinoline-2-one derivative (Compound 6) | Bacillus cereus | 3.12 | researchgate.net |
Halogenated quinolines have emerged as a promising class of antifungal agents. researchgate.net Although specific studies on this compound are scarce, research on analogous compounds suggests potential activity against pathogenic fungi, particularly opportunistic yeasts like Candida albicans. researchgate.netnih.gov
For example, a study on various halogenated quinolines demonstrated potent eradication of C. albicans and Cryptococcus neoformans biofilms. researchgate.net Another investigation into pyrrolo[1,2-a]quinoline (B3350903) derivatives featuring a bromo substituent at the C4 position reported significant inhibitory activity against C. albicans, with some analogues showing minimum inhibitory concentrations (MICs) as low as 0.4 µg/mL. nih.gov Furthermore, certain quinoline thioether derivatives have shown efficacy against various phytopathogenic fungi. scilit.com
The antifungal mechanism for quinoline derivatives often involves the disruption of fungal cell membrane integrity. This can be achieved through the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov The chelation of metal ions essential for fungal enzyme function is another proposed mechanism for some quinoline-based antifungals. researchgate.net
Anticancer Activity Research
The quinoline scaffold is a key pharmacophore in the development of anticancer agents, with bromination being a common strategy to enhance cytotoxic potency. nih.gov
Numerous studies have highlighted the potent antiproliferative effects of brominated quinoline derivatives against a variety of human cancer cell lines. Research on highly brominated quinolines, such as 3,5,6,7-tetrabromo-8-methoxyquinoline and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline, has demonstrated significant growth inhibition against C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma) cell lines. nih.gov Another study focusing on 6-bromo quinazoline (B50416) derivatives reported notable cytotoxic effects against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.gov These findings suggest that the presence of bromine atoms on the quinoline ring is a crucial determinant of its anticancer activity. nih.gov
The antiproliferative activity is often dose-dependent, with some brominated analogs exhibiting IC50 values in the low micromolar or even sub-micromolar range, indicating high potency. nih.govnih.gov The position and number of bromine substituents can significantly impact the cytotoxic efficacy against different cancer cell types.
In Vitro Antiproliferative Activity of Brominated Quinoline Analogs
This table presents the half-maximal inhibitory concentration (IC50) values of various brominated quinoline and related derivatives against several human cancer cell lines.
| Compound | Cancer Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | HeLa (Cervical) | 5.45 µg/mL | nih.gov |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | HT29 (Colon) | 9.6 µg/mL | nih.gov |
| Brominated Plastoquinone Analog (BrPQ5) | MCF7 (Breast) | 2.21 | nih.gov |
| 6-Bromo quinazoline derivative (Compound 8a) | MCF-7 (Breast) | 15.85 | nih.gov |
| 1-benzyl-5-bromo-3-hydrazonoindolin-2-one (Compound 7d) | MCF-7 (Breast) | 2.93 | mdpi.com |
The anticancer effects of quinoline derivatives are mediated through interactions with various molecular targets essential for cancer cell proliferation and survival. A significant mechanism for brominated quinolines is the inhibition of topoisomerase enzymes. For instance, 3,5,6,7-tetrabromo-8-methoxyquinoline has been shown to inhibit human topoisomerase I, an enzyme critical for relaxing DNA supercoils during replication and transcription. nih.gov
Other quinoline-based compounds have been found to act as inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in the epigenetic regulation of gene expression. mdpi.combiorxiv.orgnih.gov By inhibiting DNMTs, these compounds can lead to the re-expression of tumor suppressor genes that were silenced in cancer cells. mdpi.com Additional molecular targets for quinoline derivatives include tyrosine kinases like BCR-ABL and EGFR, as well as tubulin, where inhibition can disrupt microtubule dynamics and arrest the cell cycle. nih.govmdpi.com Some quinoline compounds may also induce apoptosis (programmed cell death) by triggering endoplasmic reticulum (ER) stress or modulating the levels of Bcl-2 family proteins. mdpi.comnih.gov
Other Relevant In Vitro Biological Activities
Beyond their antimicrobial and anticancer properties, the versatile quinoline scaffold has been associated with a broad spectrum of other biological activities in vitro. Reviews of the literature indicate that various quinoline derivatives have been screened for antimalarial, anti-inflammatory, antiviral, anticonvulsant, and neuroprotective activities. nih.govbiointerfaceresearch.comnih.gov
Furthermore, specific substituted quinolines have demonstrated inhibitory activity against key metabolic enzymes. For example, certain brominated quinolines have shown potent inhibition of human carbonic anhydrase isoforms (hCA I and II) and acetylcholinesterase (AChE). The inhibition of these enzymes is relevant to conditions such as glaucoma and Alzheimer's disease, respectively. While these activities have been reported for other quinoline derivatives, they highlight the potential for this compound to interact with a range of biological targets, warranting broader screening to fully elucidate its pharmacological profile.
Antioxidant Activity and Mechanistic Insights
There is currently no available scientific literature or experimental data detailing the antioxidant activity of this compound. Standard in vitro assays that typically evaluate the radical scavenging or reducing capabilities of compounds, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, have not been reported for this specific compound. Consequently, there are no mechanistic insights into how this compound might interact with reactive oxygen species or influence cellular redox states. While the broader class of quinoline derivatives has been investigated for antioxidant potential, these findings cannot be specifically attributed to the 3-bromo-1-methyl substituted variant. mdpi.comnih.govbohrium.comnih.govresearchgate.net
Anti-inflammatory Properties
Investigations into the anti-inflammatory properties of this compound have not been documented in peer-reviewed studies. There is no available data from common in vitro models of inflammation, such as studies on the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), or the suppression of inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in cell-based assays. Therefore, its potential mechanisms of action related to inflammatory pathways remain entirely unexplored. Although various other quinoline derivatives have been recognized for their anti-inflammatory effects, this information is not applicable to this compound. nih.govbiointerfaceresearch.comresearchgate.netresearchgate.net
Antimalarial Activity (In Vitro Parasite Inhibition)
There is no published research on the in vitro antimalarial activity of this compound against any strains of Plasmodium, including the most clinically relevant species, Plasmodium falciparum. Key data points, such as the half-maximal inhibitory concentration (IC50) values, which quantify a compound's potency in inhibiting parasite growth, are absent from the scientific record for this molecule. While the quinoline core is the basis for several well-known antimalarial drugs like chloroquine (B1663885) and mefloquine, and numerous bromo- and methyl-substituted quinolines have been synthesized and tested, the specific efficacy of this compound against malaria parasites has not been reported. raco.catresearchgate.netresearchgate.netnih.govnih.gov
Future Research Directions and Concluding Remarks
Emerging Synthetic Methodologies and Process Intensification
The synthesis of quinoline (B57606) derivatives has been a cornerstone of heterocyclic chemistry for over a century. mdpi.com However, the pursuit of more efficient, selective, and sustainable methods continues to be a primary focus. For 3-Bromo-1-methyl-quinoline, future research is anticipated to concentrate on several key areas:
Continuous Flow Synthesis: The transition from batch to continuous flow processes offers substantial advantages in terms of safety, scalability, and process control. acs.org Future work should explore the development of continuous flow methods for the synthesis of 3-bromo-quinolines, potentially leading to safer handling of hazardous reagents and improved reaction efficiency for the subsequent N-methylation. acs.org This approach aligns with the broader industry trend towards process intensification. acs.org
Photoredox and Electrocatalysis: The use of visible light photoredox catalysis and electrochemistry represents a green and powerful approach for C-H functionalization and bond formation. mdpi.com Research into the direct C-H bromination of 1-methyl-quinoline at the 3-position using these techniques could provide a more atom-economical alternative to traditional methods.
Metal-Free Synthesis: While transition-metal-catalyzed reactions are prevalent in quinoline synthesis, the development of metal-free alternatives is crucial for reducing cost and environmental impact. mdpi.comacs.org Future methodologies may leverage organocatalysis or acid-promoted cyclizations to construct the 3-bromoquinoline (B21735) core, avoiding residual metal contamination in the final product. acs.org A regioselective synthesis of 3-bromoquinoline derivatives has been achieved through a formal [4 + 2]-cycloaddition under metal-free conditions, highlighting a green chemistry approach. acs.org
| Synthetic Approach | Potential Advantages | Future Research Focus |
| Continuous Flow Synthesis | Improved safety, scalability, and control | Development of integrated flow reactors for bromination and N-methylation |
| Photoredox/Electrocatalysis | Mild reaction conditions, high selectivity | C-H activation and functionalization on the quinoline core |
| Metal-Free Synthesis | Reduced cost and environmental impact | Novel organocatalytic and acid-catalyzed cyclization strategies |
Advanced Computational Studies for Property Prediction and Drug Design
Computational chemistry provides an invaluable toolkit for predicting molecular properties and guiding the design of new functional molecules. For this compound, advanced computational studies are expected to play a pivotal role in several domains:
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to predict a range of properties, including electronic structure, reactivity, and spectroscopic characteristics. nih.govresearchgate.net Future studies could focus on using DFT to understand the effect of the bromo and methyl substituents on the quinoline ring's aromaticity and its interaction with other molecules. Such studies are crucial for designing new quinoline derivatives for applications like corrosion inhibition. researchgate.net
Molecular Docking and Dynamics: Given the prevalence of the quinoline scaffold in medicinal chemistry, molecular docking and dynamics simulations can predict the binding affinity and mode of interaction of this compound with biological targets. nih.govnih.govmdpi.com This can accelerate the discovery of new drug candidates by identifying potential protein-ligand interactions. nih.gov Research has shown the importance of the quinoline nucleus in inhibitors of enzymes like BCR-ABL1 tyrosine kinase. mdpi.com
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of quinoline derivatives with their biological activity or physical properties. researchgate.net Future work could involve building QSAR models for a series of this compound analogs to optimize their desired properties, be it for medicinal applications or materials science.
Broadening Scope of Applications in Chemical Synthesis and Catalysis
The unique electronic and steric properties imparted by the bromo and methyl groups make this compound a versatile building block for further chemical transformations.
Cross-Coupling Reactions: The bromine atom at the 3-position is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. researchgate.net This allows for the introduction of a wide array of functional groups, leading to the synthesis of novel and complex molecular architectures. researchgate.net Future research will likely focus on expanding the library of compounds derived from this compound for applications in pharmaceuticals and materials.
Ligand Development: Quinoline derivatives are widely used as ligands in coordination chemistry and catalysis. researchgate.net The specific substitution pattern of this compound could be exploited to design new ligands with tailored electronic and steric properties for asymmetric catalysis or the development of novel metal complexes with interesting photophysical properties.
Functional Materials: The quinoline core is known for its luminescent properties. nih.gov By strategically modifying the 3-position through cross-coupling reactions, it is possible to tune the photophysical properties of the resulting molecules. This opens up avenues for the development of new materials for organic light-emitting diodes (OLEDs), sensors, and molecular probes. nih.gov
Deeper Mechanistic Understanding of Biological Interactions
While the quinoline scaffold is a well-established pharmacophore, a detailed understanding of the biological interactions of specific derivatives like this compound is often lacking. nih.gov
Target Identification and Validation: A crucial area of future research is the identification of the specific biological targets of this compound and its derivatives. This can be achieved through a combination of computational predictions and experimental techniques such as chemical proteomics and thermal shift assays.
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are needed to elucidate how modifications to the this compound scaffold affect its biological activity. This involves synthesizing a library of analogs and evaluating their efficacy and selectivity against identified targets.
Mechanistic Studies of Action: Once a biological target is identified, detailed mechanistic studies are required to understand how the compound modulates the target's function at a molecular level. This can involve techniques like X-ray crystallography to determine the binding mode or kinetic studies to understand the mechanism of inhibition or activation. Understanding these protein-protein interactions is crucial for therapeutic intervention. nih.gov
Sustainable and Environmentally Benign Research Practices
The principles of green chemistry are increasingly integral to chemical research and development. Future work on this compound should incorporate these principles at every stage.
Green Solvents and Catalysts: Research should focus on replacing hazardous solvents with greener alternatives like water, supercritical fluids, or bio-based solvents. The development and use of recyclable nanocatalysts or organocatalysts can also significantly reduce the environmental footprint of synthetic processes. nih.govacs.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, minimizing waste. nih.gov This can be achieved through the development of addition reactions and C-H functionalization strategies that avoid the use of protecting groups and stoichiometric reagents.
Lifecycle Assessment: A comprehensive lifecycle assessment of this compound and its derivatives should be considered to evaluate the environmental impact from synthesis to final application and disposal. This holistic approach will guide the development of more sustainable chemical products and processes.
Q & A
Q. What are the standard synthetic routes for preparing 3-Bromo-1-methyl-quinoline?
The synthesis typically involves bromination of 1-methylquinoline using reagents like N-bromosuccinimide (NBS) in solvents such as acetic acid or carbon tetrachloride. Reaction conditions (room temperature or mild heating) influence yield and purity. Industrial-scale synthesis may employ continuous flow reactors for optimized control .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
Key techniques include:
- NMR Spectroscopy : To confirm substituent positions (e.g., bromine at C3, methyl at C1).
- Mass Spectrometry : For molecular weight verification (222.08 g/mol) and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in related quinoline derivatives .
Q. What are the primary chemical properties influencing reactivity in this compound?
- Electrophilic Bromine : Facilitates nucleophilic substitution (e.g., Suzuki coupling).
- Methyl Group : Enhances solubility in organic solvents and modulates electronic effects on the quinoline ring.
- Aromatic System : Enables π-π stacking in materials science applications .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during bromination of 1-methylquinoline?
- Temperature Control : Maintain 25–40°C to avoid over-bromination.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve regioselectivity.
- Catalyst Use : Lewis acids like FeCl₃ may enhance reaction efficiency. Industrial methods leverage flow reactors for consistent heat and mass transfer .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed enzyme concentrations).
- Comparative Analysis : Compare with analogs like 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline to isolate substituent effects.
- Meta-Analysis : Aggregate data from PubChem and ECHA to identify trends in antimicrobial or anticancer activity .
Q. How does this compound compare to other halogenated quinolines in drug discovery?
| Compound | Key Features | Applications |
|---|---|---|
| This compound | Bromine at C3, methyl at C1 | Cytochrome P450 inhibition |
| 4-Bromo-6-chloro-2-(CF₃)Q | Trifluoromethyl group enhances metabolic stability | Anticancer lead optimization |
| 6-Bromo-2-chloro-4-methylQ | Chlorine and methyl improve lipophilicity | Antibacterial agent development |
Q. What methodological considerations are critical for using this compound in cytochrome P450 inhibition assays?
- Enzyme Source : Use human liver microsomes or recombinant isoforms (e.g., CYP3A4).
- Control Experiments : Include ketoconazole (CYP3A4 inhibitor) for validation.
- Activity Measurement : Monitor via fluorescence-based substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
Q. How can AI-driven retrosynthesis tools improve synthetic planning for this compound derivatives?
- Route Prediction : Platforms like Reaxys or Pistachio suggest one-step pathways using halogenation or cross-coupling.
- Precursor Scoring : Prioritize commercially available reagents (e.g., 1-methylquinoline) to reduce costs.
- Yield Optimization : Machine learning models predict optimal solvent/catalyst combinations .
Notes
- Methodology Focus : Emphasized experimental design, data validation, and comparative analysis to address research-grade challenges.
- Formatting : Tables and bullet points enhance clarity for technical audiences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
